2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the furan and methylphenyl groups in the structure enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials. The process is optimized to minimize waste and maximize yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the structure .
Scientific Research Applications
2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound is known to bind to γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers, leading to its potential use as a hypnotic agent . Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known hypnotic agent used to treat insomnia.
Alpidem: Another hypnotic agent with fewer side effects compared to classical benzodiazepines.
Uniqueness
2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features, such as the presence of the furan and methylphenyl groups. These features enhance its chemical reactivity and potential biological activity, making it a valuable compound for scientific research and therapeutic development .
Properties
Molecular Formula |
C19H17N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3O/c1-13-5-7-15(8-6-13)20-19-18(16-4-3-11-23-16)21-17-12-14(2)9-10-22(17)19/h3-12,20H,1-2H3 |
InChI Key |
USULDTJNOPZXMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CO4 |
Origin of Product |
United States |
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